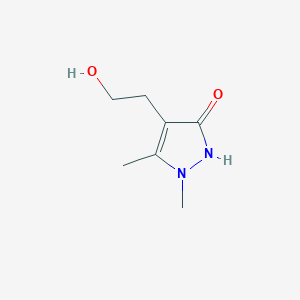
4-(2-Hydroxyethyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is an organic compound with a unique structure that includes a pyrazolone ring substituted with hydroxyethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one typically involves the reaction of 1,5-dimethyl-1H-pyrazol-3(2H)-one with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the pyrazolone nitrogen on the ethylene oxide, resulting in the formation of the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Hydroxyethyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrazolone ring may also interact with enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazol-3(2H)-one: Lacks the hydroxyethyl group, making it less versatile in terms of chemical reactivity.
4-(2-Hydroxyethyl)-1-methyl-1H-pyrazol-3(2H)-one: Similar structure but with different substitution patterns, leading to different chemical and biological properties.
Uniqueness
4-(2-Hydroxyethyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is unique due to the presence of both hydroxyethyl and methyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
258281-03-7 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-2,3-dimethyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C7H12N2O2/c1-5-6(3-4-10)7(11)8-9(5)2/h10H,3-4H2,1-2H3,(H,8,11) |
InChI Key |
WGFOSJXJBLLTRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



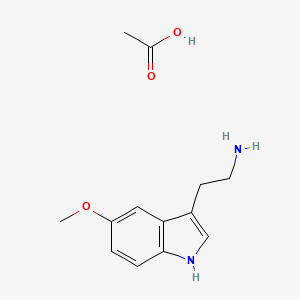
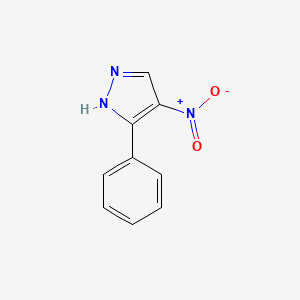
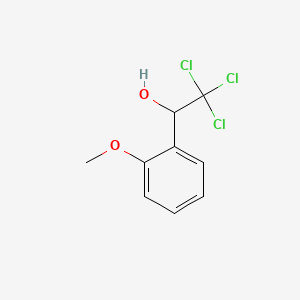
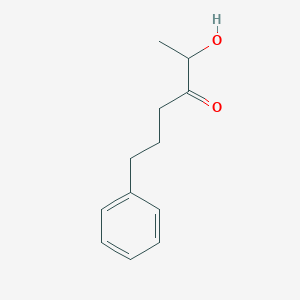


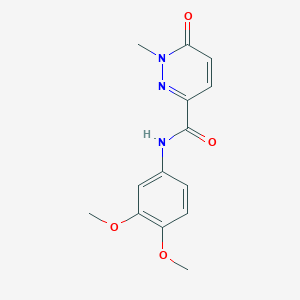
![4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid](/img/structure/B14142175.png)
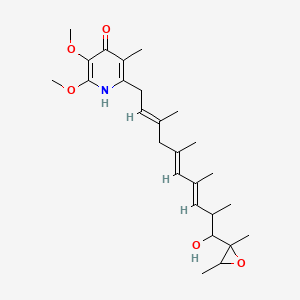
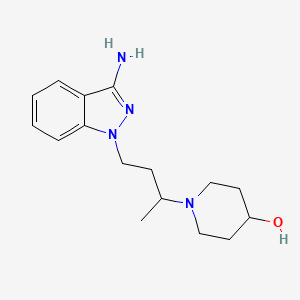
![N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-phenoxyacetamide](/img/structure/B14142197.png)
![Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14142201.png)

